molecular formula C14H19BO4 B7958530 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B7958530
M. Wt: 262.11 g/mol
InChI Key: ODKXHNSTYQHSJH-UHFFFAOYSA-N
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Description

3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound with the molecular formula C14H19BO4. This compound is often used in the preparation of pharmaceuticals and chemical intermediates due to its unique structural properties. It is characterized by the presence of a boron atom within a dioxaborolane ring, which imparts specific reactivity and stability to the molecule .

Properties

IUPAC Name

3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-9-7-6-8-10(12(16)17)11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKXHNSTYQHSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 3-methylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the formation of the boronic ester .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom in the dioxaborolane ring facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism. This involves the transmetalation step where the boron atom transfers its organic group to a palladium catalyst, followed by reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

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